molecular formula C6H11NO B8217409 (5S)-5-methylpiperidin-2-one

(5S)-5-methylpiperidin-2-one

Cat. No.: B8217409
M. Wt: 113.16 g/mol
InChI Key: NSRPFJGOCZUUHE-YFKPBYRVSA-N
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Description

(5S)-5-methylpiperidin-2-one is an organic compound classified as a lactam, specifically a six-membered ring containing a nitrogen atom. This compound is a derivative of piperidinone and is known for its significance in various chemical and pharmaceutical applications. It is a colorless solid with a molecular formula of C6H11NO.

Chemical Reactions Analysis

(5S)-5-methylpiperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

(5S)-5-methylpiperidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5S)-5-methylpiperidin-2-one involves its interaction with various molecular targets and pathways. It can act as a building block for the synthesis of compounds that interact with specific enzymes or receptors in biological systems. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers . These interactions lead to the inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

(5S)-5-methylpiperidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(5S)-5-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRPFJGOCZUUHE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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